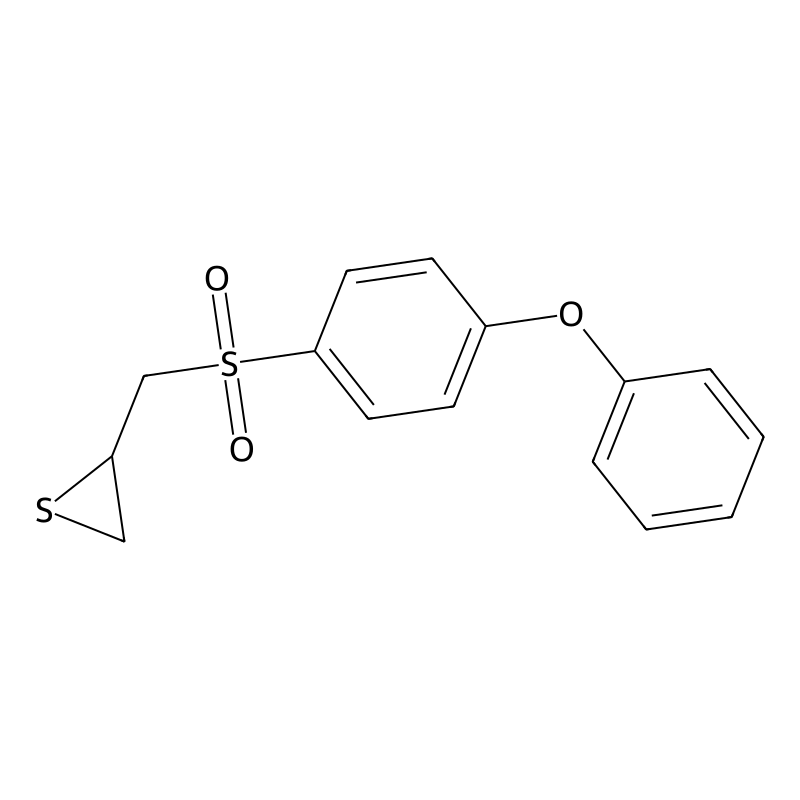

SB-3CT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SB-3CT is a potent, selective, and mechanism-based inhibitor targeting the gelatinases Matrix Metalloproteinase-2 (MMP-2) and MMP-9. Its unique thiirane-based structure enables a 'suicide type' inhibition mechanism, where the enzyme's own catalytic activity transforms the inhibitor into a tightly-binding thiolate, providing prolonged and specific activity. This mode of action and its demonstrated ability to cross the blood-brain barrier (BBB) make it a critical tool for researchers requiring precise gelatinase inhibition, particularly in models of neurological disease and cancer metastasis where broad-spectrum MMP inhibitors have shown limited success or unacceptable side effects.

References

- [1] Brown, S., Bernardo, M. M., Li, Z. H., Kotra, L. P., Tanaka, Y., Fridman, R., & Mobashery, S. (2000). A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia. The Journal of Neuroscience, 20(19), 7377–7385.

- [2] Krüger, A., Arlt, M. J., Gerg, M., Kopitz, C., Fridman, R., & Mobashery, S. (2005). Antimetastatic Activity of a Novel Mechanism-Based Gelatinase Inhibitor. Cancer Research, 65(9), 3523–3526.

- [3] Gu, Z., Kaul, M., Yan, B., Kridel, S. J., Cui, J., Strongin, A., Smith, J. W., Liddington, R. C., & Lipton, S. A. (2002). A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia. The Journal of Neuroscience, 22(8), 2813-2820.

- [4] Gooyit, M., Suckow, M. A., Schroeder, V. A., & Mobashery, S. (2012). Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier. ACS Chemical Neuroscience, 3(10), 730–736.

- [5] Fridman, R., Toth, M., Chvyrkova, I., & Mobashery, S. (2020). The gelatinase (MMP-2 and -9) inhibitors. In Matrix Metalloproteinase Inhibitors (pp. 137-166). Springer, Cham.

- [6] Kleifeld, O., Kotra, L. P., Gervasi, D. C., Brown, S., Bernardo, M. M., Fridman, R., & Mobashery, S. (2001). X-ray absorption studies of human matrix metalloproteinase-2 (MMP-2) bound to a highly selective mechanism-based inhibitor. Comparison with the latent and active forms of the enzyme. Journal of Biological Chemistry, 276(20), 17125-17131.

- [7] Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392.

- [8] Hadass, O., Tomlinson, B. N., Gooyit, M., Chen, S., & Mobashery, S. (2013). Selective inhibition of matrix metalloproteinase-9 attenuates secondary damage resulting from severe traumatic brain injury. PloS one, 8(10), e76904.

- [9] Mobashery, S., & Fridman, R. (2015). Chapter 10: Thiirane Class of Gelatinase Inhibitors as a Privileged Template that Crosses the Blood–Brain Barrier. Royal Society of Chemistry.

Standard MMP inhibitors like Marimastat and GM6001 are broad-spectrum agents that inhibit multiple MMP family members with low nanomolar potency, leading to potential off-target effects and a history of clinical trial failures due to musculoskeletal toxicity. SB-3CT circumvents this by design; its mechanism-based inhibition is catalyzed specifically by the target gelatinases (MMP-2/9), conferring high selectivity. This means SB-3CT provides a cleaner experimental window, minimizing confounding results from the inhibition of other MMPs like MMP-1 (collagenase) or MMP-3 (stromelysin). For in vivo studies, particularly in neurology, this selectivity is compounded by SB-3CT's proven ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain, a critical feature not assured with many generic inhibitors.

References

- [1] Hidalgo, M., & Eckhardt, S. G. (2001). Development of matrix metalloproteinase inhibitors in cancer therapy. Journal of the National Cancer Institute, 93(3), 178-193.

- [2] Gu, Z., Kaul, M., Yan, B., Kridel, S. J., Cui, J., Strongin, A., Smith, J. W., Liddington, R. C., & Lipton, S. A. (2002). A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia. The Journal of Neuroscience, 22(8), 2813-2820.

- [3] Krüger, A., Arlt, M. J., Gerg, M., Kopitz, C., Fridman, R., & Mobashery, S. (2005). Antimetastatic Activity of a Novel Mechanism-Based Gelatinase Inhibitor. Cancer Research, 65(9), 3523–3526.

- [4] Gooyit, M., Suckow, M. A., Schroeder, V. A., & Mobashery, S. (2012). Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier. ACS Chemical Neuroscience, 3(10), 730–736.

- [5] Hadass, O., Tomlinson, B. N., Gooyit, M., Chen, S., & Mobashery, S. (2013). Selective inhibition of matrix metalloproteinase-9 attenuates secondary damage resulting from severe traumatic brain injury. PloS one, 8(10), e76904.

- [7] Winer, A., Adams, S., & Mignatti, P. (2018). Matrix metalloproteinase inhibitors in cancer therapy: turning past failures into future successes. Molecular cancer therapeutics, 17(6), 1147-1155.

- [8] Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392.

High Selectivity for Gelatinases Over Other MMPs

SB-3CT demonstrates potent inhibition of MMP-2 and MMP-9 with Ki values in the nanomolar range, while showing minimal activity against other key MMPs. Its inhibition constant (Ki) for MMP-1 (collagenase-1) is 206 µM and for MMP-3 (stromelysin-1) is 15 µM. In contrast, broad-spectrum inhibitors like GM6001 and Marimastat inhibit MMP-1, MMP-2, and MMP-9 with similarly high potency (Ki or IC50 values of 0.4-5 nM), making them non-selective. This high selectivity ratio makes SB-3CT a superior tool for isolating the specific roles of gelatinases without confounding activity against collagenases or stromelysins.

| Evidence Dimension | Inhibition Constant (Ki) / Selectivity Ratio |

| Target Compound Data | Ki vs MMP-1: 206,000 nM; Ki vs MMP-3: 15,000 nM; Ki vs MMP-9: ~400-600 nM |

| Comparator Or Baseline | GM6001 (Ki vs MMP-1: 0.4 nM; vs MMP-9: 0.2 nM). Marimastat (IC50 vs MMP-1: 5 nM; vs MMP-9: 3 nM) |

| Quantified Difference | SB-3CT is >37,000-fold more selective for MMP-9 over MMP-3 and >340,000-fold more selective for MMP-9 over MMP-1 compared to GM6001. |

| Conditions | Enzyme inhibition assays with purified human MMPs. |

This selectivity is critical for attributing observed effects directly to gelatinase inhibition, avoiding misleading data from off-target MMP inhibition common with broad-spectrum alternatives.

Unique Mechanism-Based Inhibition for Prolonged Action

Unlike reversible, competitive inhibitors such as Marimastat and GM6001, SB-3CT is a mechanism-based or 'suicide' inhibitor. The thiirane ring of SB-3CT is opened by the catalytic action of MMP-2 or MMP-9, creating a highly potent, tightly-binding thiolate that effectively inactivates the enzyme. This covalent, slow-off-rate interaction provides a prolonged duration of action in vivo that is not solely dependent on the circulating half-life of the compound. This contrasts with traditional zinc-chelating hydroxamate inhibitors, which require sustained plasma concentrations for continued efficacy.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Mechanism-based ('suicide') inhibition; enzyme-catalyzed self-inactivation. |

| Comparator Or Baseline | Reversible, competitive zinc chelation (e.g., Marimastat, GM6001). |

| Quantified Difference | Qualitative difference: Irreversible/slow-reversal vs. reversible binding. |

| Conditions | Biochemical and structural studies of enzyme-inhibitor interaction. |

For in vivo studies, the mechanism-based action may allow for less frequent dosing while maintaining effective target inhibition, reducing animal stress and improving therapeutic window.

Demonstrated CNS Penetration and In Vivo Efficacy

A significant procurement differentiator for neurological research is SB-3CT's ability to cross the blood-brain barrier (BBB). Following intraperitoneal administration (25 mg/kg) in mice, SB-3CT is rapidly absorbed and distributed to the brain, reaching maximal levels within 10 minutes. The brain-to-plasma AUC ratio was calculated to be 0.68, indicating substantial CNS penetration. Brain concentrations of SB-3CT remained above the Ki for MMP-9 for at least 60 minutes. This pharmacokinetic profile enables its demonstrated in vivo efficacy, where it significantly reduces infarct volume in stroke models and prevents neuronal loss after traumatic brain injury (TBI).

| Evidence Dimension | Brain to Plasma AUC Ratio |

| Target Compound Data | 0.68 |

| Comparator Or Baseline | Many small molecules and early-generation MMP inhibitors exhibit poor BBB penetration. |

| Quantified Difference | Demonstrated high CNS penetration vs. assumed poor penetration for non-optimized compounds. |

| Conditions | Pharmacokinetic study in mice after a single 25 mg/kg i.p. dose. |

For any research targeting MMPs in the central nervous system, evidence of BBB penetration is a non-negotiable prerequisite, making SB-3CT a validated and reliable choice over compounds with unknown or poor CNS bioavailability.

Isolating Gelatinase Roles in Neurological Injury Models

For in vivo models of ischemic stroke, traumatic brain injury, or subarachnoid hemorrhage where the goal is to specifically inhibit MMP-9 and MMP-2 without affecting other MMPs. The proven BBB penetration and high selectivity of SB-3CT ensure that observed neuroprotective effects, such as reduced lesion volume and preservation of neuronal integrity, can be confidently attributed to gelatinase inhibition.

In Vivo Cancer Metastasis and Angiogenesis Studies

In preclinical cancer models where the specific contribution of MMP-2 and MMP-9 to tumor cell invasion, extravasation, and angiogenesis is being investigated. The selectivity of SB-3CT avoids the confounding variable of inhibiting MMP-1, which can have complex roles in the tumor microenvironment. Its use has been shown to potently inhibit liver metastasis in a mouse lymphoma model.

Pharmacodynamic Studies Requiring Sustained Target Inhibition

For experimental designs where prolonged inhibition of gelatinase activity is required and frequent re-administration of a reversible inhibitor is impractical. The mechanism-based inhibition of SB-3CT provides a sustained effect, making it suitable for longer-term studies on processes like tissue remodeling, wound healing, or chronic inflammation where gelatinases are implicated.

References

- [1] Gu, Z., Kaul, M., Yan, B., Kridel, S. J., Cui, J., Strongin, A., Smith, J. W., Liddington, R. C., & Lipton, S. A. (2002). A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia. The Journal of Neuroscience, 22(8), 2813-2820.

- [2] Krüger, A., Arlt, M. J., Gerg, M., Kopitz, C., Fridman, R., & Mobashery, S. (2005). Antimetastatic Activity of a Novel Mechanism-Based Gelatinase Inhibitor. Cancer Research, 65(9), 3523–3526.

- [3] Hadass, O., Tomlinson, B. N., Gooyit, M., Chen, S., & Mobashery, S. (2013). Selective inhibition of matrix metalloproteinase-9 attenuates secondary damage resulting from severe traumatic brain injury. PloS one, 8(10), e76904.

- [4] Gooyit, M., Suckow, M. A., Schroeder, V. A., & Mobashery, S. (2012). Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier. ACS Chemical Neuroscience, 3(10), 730–736.

- [5] Kleifeld, O., Kotra, L. P., Gervasi, D. C., Brown, S., Bernardo, M. M., Fridman, R., & Mobashery, S. (2001). X-ray absorption studies of human matrix metalloproteinase-2 (MMP-2) bound to a highly selective mechanism-based inhibitor. Journal of Biological Chemistry, 276(20), 17125-17131.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Zhou J, Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue. J Chem Theory Comput. 2010 Nov 9;6(11):3580-3587. PubMed PMID: 21076643; PubMed Central PMCID: PMC2976054.

3: Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. Matrix metalloproteinase 2 (MMP2) inhibition: DFT and QM/MM studies of the deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT. J Phys Chem B. 2010 Jan 21;114(2):1030-7. doi: 10.1021/jp909327y. PubMed PMID: 20039633; PubMed Central PMCID: PMC2821710.

4: Tao P, Fisher JF, Mobashery S, Schlegel HB. DFT studies of the ring-opening mechanism of SB-3CT, a potent inhibitor of matrix metalloproteinase 2. Org Lett. 2009 Jun 18;11(12):2559-62. doi: 10.1021/ol9008393. PubMed PMID: 19445474; PubMed Central PMCID: PMC2821186.